Methyl 4-chloro-4-oxobutanoate, also known as methyl succinyl chloride or 3-(carbomethoxy)propionyl chloride, is a small organic molecule with the chemical formula C5H7ClO3. It is a liquid at room temperature with a boiling point of 58-65 °C at 3 mmHg and a density of 1.223 g/mL at 25 °C [].
These reactions are primarily driven by the electrophilic nature of the carbonyl group and the leaving ability of the chlorine atom.
Methyl 4-chloro-4-oxobutanoate can be synthesized through various methods:
These synthetic routes highlight the versatility in producing this compound for various applications .
Methyl 4-chloro-4-oxobutanoate finds applications in several fields:
The diverse applications stem from its reactive functional groups, allowing it to participate in various chemical transformations .
Methyl 4-chloro-4-oxobutanoate shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Ethyl 4-chloro-4-oxobutyrate | CHClO | Similar structure; ethyl group instead of methyl |
| Methyl Succinyl Chloride | CHClO | Lacks keto group; used in similar synthesis pathways |
| Methyl 2-chloropropanoate | CHClO | Different positioning of chlorine; distinct reactivity |
The uniqueness of methyl 4-chloro-4-oxobutanoate lies in its specific combination of functionalities—particularly the keto group and chlorinated carbon—which influences its reactivity profile and potential applications compared to its analogs.
The chloroacylation of monomethyl succinate (CAS 3878-55-5) is a widely used method for synthesizing methyl 4-chloro-4-oxobutanoate. Monomethyl succinate is first prepared via mono-esterification of succinic anhydride with methanol in a static mixer or high-gravity reactor, achieving yields up to 93.6% under optimized conditions. Subsequent treatment with oxalyl chloride in dichloromethane, catalyzed by N,N-dimethylformamide (DMF), facilitates the conversion to the target compound. For instance, reacting 2.0 g of monomethyl succinate with 3.9 g of oxalyl chloride in dichloromethane at room temperature for 2 hours yields 2.1 g (91.3%) of methyl 4-chloro-4-oxobutanoate. The mechanism involves DMF activating oxalyl chloride to generate a reactive chlorosulfite intermediate, which displaces the hydroxyl group of monomethyl succinate.
Oxalyl chloride is a preferred reagent for converting carboxylic acids to acyl chlorides due to its gaseous byproducts (CO, CO₂, HCl), simplifying purification. For methyl 4-chloro-4-oxobutanoate, this method avoids side reactions such as halogen exchange, which is common with reagents like thionyl chloride. The reaction proceeds via nucleophilic acyl substitution, where the carboxyl oxygen attacks the electrophilic carbon of oxalyl chloride, forming an intermediate that decomposes to release CO₂ and CO. Catalytic DMF enhances reactivity by stabilizing the transition state, enabling reactions at ambient temperatures.
Alternative catalytic systems include phosphorus trichloride (PCl₃) and iron(III) chloride-DMF complexes. PCl₃ offers high atom efficiency, utilizing nearly all three chlorine atoms per molecule to generate acyl chlorides. For example, reactions with benzoic acids in toluene at 80°C achieve yields of 52–89%. FeCl₃-DMF complexes are effective in Friedel-Crafts acylations, though their application to methyl 4-chloro-4-oxobutanoate remains less explored. Comparatively, DMF-oxalyl chloride systems are more prevalent due to milder conditions and higher selectivity.
Solvent polarity significantly impacts reaction rates and yields. Dichloromethane, a polar aprotic solvent, stabilizes ionic intermediates in oxalyl chloride-mediated reactions, achieving >90% yields. Non-polar solvents like toluene facilitate byproduct removal but may require higher temperatures. In mono-esterification steps, methanol acts as both reactant and solvent, though excess methanol necessitates post-reaction distillation.
DMF is the primary catalyst for oxalyl chloride reactions, reducing activation energy by forming a Vilsmeier-Haack complex. Phosphorus-based catalysts (e.g., PCl₃) are viable alternatives but require stoichiometric amounts, limiting atom economy. FeCl₃-DMF complexes, while effective in related acylations, have not been extensively applied to methyl 4-chloro-4-oxobutanoate synthesis.
Optimal temperatures range from 20–25°C for oxalyl chloride reactions, minimizing side reactions. In contrast, mono-esterification of succinic anhydride with methanol requires elevated temperatures (70–160°C) and pressures up to 2 MPa to achieve high conversion rates. Lower temperatures (10–30°C) are employed during hypochlorite-mediated chlorinations to prevent decomposition.
The acyl chloride moiety in methyl 4-chloro-4-oxobutanoate serves as a primary site for nucleophilic attacks, enabling diverse derivatization pathways.
Aminolysis reactions involve the substitution of the chloride group with amines, yielding amide derivatives. This process is critical in peptide synthesis and pharmaceutical intermediate production. For instance, succinyl chloride (a structural analog) facilitates amide bond formation in peptide synthesis by reacting with amino groups under mild conditions [6]. Methyl 4-chloro-4-oxobutanoate exhibits similar reactivity, where primary or secondary amines displace the chloride to generate stable amides.
Competition between aminolysis and hydrolysis is a key consideration. Studies on analogous systems demonstrate that aminolysis rates increase with pH due to deprotonation of amine nucleophiles, while hydrolysis dominates in aqueous environments [7]. The second-order rate constant for aminolysis ($$ka$$) in buffered solutions near physiological pH (7–9) has been reported as $$9.4 \pm 2.8 \times 10^{-1} \, \text{M}^{-1}\text{s}^{-1}$$ [7], highlighting its efficiency compared to hydrolysis ($$kh = 1.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1}$$).
| Reaction Condition | Rate Constant ($$\text{M}^{-1}\text{s}^{-1}$$) |
|---|---|
| Aminolysis (pH 7.4) | $$9.4 \pm 2.8 \times 10^{-1}$$ [7] |
| Hydrolysis (pH 7.4) | $$1.2 \times 10^{-3}$$ [7] |
Alkoxylation involves replacing the chloride with alkoxy groups, producing ester derivatives. This reaction typically proceeds in anhydrous conditions to minimize hydrolysis. For example, methanol or ethanol can react with methyl 4-chloro-4-oxobutanoate in the presence of a base, yielding symmetrical or mixed esters. Industrial protocols often employ dichloromethane as a solvent and catalytic dimethylformamide (DMF) to enhance reactivity [2].
Organometallic reagents such as Grignard (RMgX) or Gilman reagents (R$$_2$$CuLi) target the ketone group, forming tertiary alcohols. The reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by protonation. For instance, methylmagnesium bromide adds to the ketone, yielding 4-chloro-4-(hydroxy(alkyl))butanoate derivatives. This pathway is less explored for methyl 4-chloro-4-oxobutanoate but aligns with established carbonyl reactivity principles [3].
The compound’s electrophilic sites—the acyl chloride and ketone groups—participate in distinct reaction mechanisms.
The acyl chloride group undergoes facile displacement due to the strong electrophilicity of the carbonyl carbon. Mechanistically, nucleophiles attack the carbonyl carbon, forming a tetrahedral intermediate that expels chloride. This pathway is corroborated by the compound’s sensitivity to moisture, which accelerates hydrolysis [3]. Storage under inert gas (e.g., nitrogen) is essential to prevent premature degradation [3].
The ketone group participates in enolate chemistry under basic conditions. Deprotonation at the α-carbon generates an enolate, which can undergo alkylation or aldol condensation. For example, treatment with lithium diisopropylamide (LDA) deprotonates the α-hydrogen, enabling C–C bond formation with electrophiles like alkyl halides. This reactivity is leveraged in synthesizing branched carboxylic acid derivatives [4].
Hydrolysis is a major side reaction that limits the efficiency of derivatization processes.
Even trace moisture catalyzes the hydrolysis of the acyl chloride to 4-oxobutanoic acid. The reaction follows pseudo-first-order kinetics in aqueous media, with a half-life of minutes under ambient conditions [3]. Industrial synthesis protocols emphasize anhydrous solvents (e.g., dichloromethane) and inert atmospheres to suppress this pathway [2].
Acid or base catalysts accelerate hydrolysis. For instance, DMF, often used as a catalyst in acylation reactions, can inadvertently promote base-catalyzed hydrolysis at elevated temperatures [2]. Similarly, acidic conditions protonate the carbonyl oxygen, increasing electrophilicity and hydrolysis rates. Optimizing reaction pH and temperature is critical to minimizing these side reactions [7].
| Catalyst | Condition | Hydrolysis Rate Increase |
|---|---|---|
| DMF | Basic (pH 8–9) | 3–5 fold [2] |
| HCl | Acidic (pH 2–3) | 10 fold [7] |
Methyl 4-chloro-4-oxobutanoate represents a versatile synthetic intermediate that has found widespread application across multiple domains of organic chemistry. Its unique dual functionality, combining both ester and acid chloride moieties, enables diverse transformation pathways that are essential for the construction of complex molecular architectures. The compound's electrophilic nature and strategic positioning of functional groups make it particularly valuable for targeted synthetic applications requiring precise control over molecular assembly processes.
Methyl 4-chloro-4-oxobutanoate serves as an exceptionally effective peptide coupling agent, facilitating the formation of amide bonds between amino acid residues through nucleophilic acyl substitution mechanisms [1] . The compound's acid chloride functionality provides the necessary electrophilic character for efficient coupling reactions, while the ester group offers additional synthetic versatility for further modifications. Research has demonstrated that the compound exhibits superior performance in peptide synthesis applications, achieving yields ranging from 75 to 95 percent under optimized reaction conditions [1] .
The mechanism of peptide coupling involves the nucleophilic attack of amino groups on the acid chloride carbon, leading to the formation of stable amide linkages. This process is particularly valuable in the synthesis of cyclic peptides, where the compound's structural features enable the formation of ring-closure products with high efficiency [3]. The compound has been successfully employed in the synthesis of complex peptide structures, including bioconjugation platforms that require precise control over functional group positioning [3].
Studies have shown that methyl 4-chloro-4-oxobutanoate demonstrates excellent compatibility with various amino acid derivatives, enabling the construction of peptide chains with diverse side-chain functionalities [1] . The compound's reactivity profile allows for selective acylation reactions, minimizing unwanted side reactions that can compromise peptide integrity. This selectivity is particularly important in the synthesis of pharmaceutical intermediates where structural precision is paramount.
The application of methyl 4-chloro-4-oxobutanoate in heterocyclic core construction represents a significant advancement in synthetic organic chemistry, particularly for the preparation of nitrogen-containing ring systems [4] [1] [5]. The compound serves as a key building block in the synthesis of 2-oxazoline derivatives, which are important structural motifs in pharmaceutical and polymer chemistry applications [1] [5].
The synthesis of 2-oxazoline rings involves the reaction of methyl 4-chloro-4-oxobutanoate with chloroethylamine hydrochloride, followed by ring-closure under alkaline conditions [1] [5]. This transformation proceeds through a cyclization mechanism that yields methyl 3-(4,5-dihydrooxazol-2-yl)propanoate, an ester-functionalized 2-oxazoline monomer with significant synthetic utility [1] [5]. The reaction typically achieves yields of 70 to 90 percent, demonstrating the compound's effectiveness as a heterocyclic precursor [1] [5].
In quinoline synthesis applications, methyl 4-chloro-4-oxobutanoate participates in Friedländer condensation reactions with aromatic aldehyde derivatives [4]. The compound reacts with 2-amino-5-nitroaminobenzophenone under acidic conditions to form quinoline-3-carboxylate intermediates, which can be further elaborated to yield biologically active quinoline derivatives [4]. This synthetic pathway has been successfully employed in the preparation of novel methylenedioxy-bearing quinoline compounds with yields ranging from 52 to 82 percent [4].
The versatility of methyl 4-chloro-4-oxobutanoate in heterocyclic synthesis extends to the formation of complex polycyclic structures. The compound has been utilized in the synthesis of benzofuran-quinoline hybrid molecules, which represent important pharmacophores in medicinal chemistry [4]. These transformations involve multi-step reaction sequences that exploit the compound's dual reactivity, enabling the construction of sophisticated molecular architectures with high structural complexity.
Methyl 4-chloro-4-oxobutanoate plays a crucial role in the development of active pharmaceutical ingredient precursors, serving as a key intermediate in the synthesis of various therapeutic compounds [6] [7] [8]. The compound's structural features make it particularly suitable for the preparation of chloroethylamine derivatives, which are essential building blocks in pharmaceutical manufacturing [1] [7].
The compound has been employed in the synthesis of pharmaceutical intermediates related to cardiovascular medications, where its chloroacyl functionality enables the formation of key structural elements required for biological activity [9] [10]. Research has demonstrated that the compound can be converted to ethyl (S)-4-chloro-3-hydroxybutanoate, an important precursor for atorvastatin synthesis, through biocatalytic reduction processes [9] [10]. This transformation represents a significant advancement in green chemistry approaches to pharmaceutical manufacturing.
In the context of antibiotic synthesis, methyl 4-chloro-4-oxobutanoate has been utilized as an intermediate in the preparation of erythromycin derivatives . The compound's ability to undergo selective transformations makes it valuable for the modification of existing antibiotic structures, enabling the development of compounds with enhanced therapeutic properties . The synthesis of ethylsuccinyl erythromycin, a clinically relevant antibiotic derivative, relies on the compound's unique reactivity profile .
The compound's applications extend to the synthesis of quinolone antibiotics, where it serves as a precursor for cyclopropylamine intermediates [12]. Cyclopropylamine represents a critical structural element in several important quinolone antibiotics, including ciprofloxacin and sparfloxacin [12]. The conversion of methyl 4-chloro-4-oxobutanoate to cyclopropylamine precursors involves multi-step synthetic sequences that demonstrate the compound's versatility in pharmaceutical applications [12].
Methyl 4-chloro-4-oxobutanoate demonstrates exceptional utility in telechelic polymer end-group functionalization, enabling the preparation of polymers with precisely controlled terminal functional groups [13] [14]. The compound's dual functionality allows for the introduction of both ester and acid chloride groups at polymer chain ends, providing multiple sites for subsequent chemical modifications and cross-linking reactions [13] [14].
The synthesis of telechelic polymers involves the reaction of methyl 4-chloro-4-oxobutanoate with polymer chain ends through esterification reactions [13]. This process enables the introduction of reactive functional groups that can participate in further polymerization reactions or serve as sites for post-polymerization modification [13]. The compound has been successfully employed in the synthesis of gadolinium-loaded copolymers for magnetic resonance imaging applications, where the ester functionality provides attachment points for contrast agents [13].
Research has demonstrated that methyl 4-chloro-4-oxobutanoate can be converted to methacrylate-functionalized derivatives through reaction with hydroxyethyl methacrylate [13]. This transformation yields monomers suitable for radical polymerization, enabling the preparation of block copolymers with controlled molecular weights and narrow molecular weight distributions [13]. The resulting polymers exhibit enhanced mechanical properties and improved biocompatibility compared to conventional polymer systems [13].
The compound's application in telechelic polymer synthesis extends to the preparation of biodegradable polymers with controlled degradation profiles [15] [14]. The ester functionality in methyl 4-chloro-4-oxobutanoate enables the formation of hydrolytically labile linkages that can be designed to degrade under specific biological conditions [15] [14]. This characteristic makes the compound particularly valuable for biomedical applications where controlled polymer degradation is required [15] [14].
The application of methyl 4-chloro-4-oxobutanoate as a chain transfer agent in coordination polymerization represents a significant advancement in polymer synthesis methodology [13] [16]. The compound's unique structure enables precise control over polymer molecular weight and molecular weight distribution through controlled radical polymerization mechanisms [13].
In reversible addition-fragmentation chain transfer polymerization applications, methyl 4-chloro-4-oxobutanoate serves as an effective chain transfer agent that enables the synthesis of polymers with predetermined molecular weights [13]. The compound's reactivity profile allows for efficient chain transfer reactions while maintaining high polymerization rates and yields [13]. Research has demonstrated that the compound can achieve molecular weight control with polydispersity indices below 1.3, indicating excellent control over polymer architecture [13].
The compound has been successfully employed in the synthesis of coordination polymers based on iron and platinum metal centers [16]. These applications involve the formation of two-dimensional coordination networks where methyl 4-chloro-4-oxobutanoate derivatives serve as bridging ligands [16]. The resulting polymers exhibit unique magnetic properties, including spin crossover behavior that is of interest for spintronic applications [16].
Studies have shown that methyl 4-chloro-4-oxobutanoate can be incorporated into coordination polymerization systems to produce block copolymers with controlled composition and architecture [13] [16]. The compound's ability to participate in both radical and coordination polymerization mechanisms makes it a versatile tool for the synthesis of complex polymer structures [13] [16]. These applications have led to the development of new materials with enhanced thermal stability and mechanical properties [13] [16].
Methyl 4-chloro-4-oxobutanoate serves as an important precursor for isocyanate synthesis, enabling the preparation of various carbamate and urethane derivatives [6]. The compound's structural features allow for the formation of methyl 3-isocyanatopropanoate through carefully controlled synthetic transformations [6]. This conversion represents a valuable synthetic pathway for the preparation of isocyanate-containing compounds that are essential in polymer and pharmaceutical applications [6].
The synthesis of isocyanate precursors from methyl 4-chloro-4-oxobutanoate involves carbonylation reactions that convert the acid chloride functionality to isocyanate groups [6]. This transformation typically requires the use of specialized catalysts and reaction conditions to achieve high yields and selectivity [6]. Research has demonstrated that the compound can be converted to isocyanate derivatives with yields ranging from 60 to 80 percent under optimized conditions [6].
The resulting isocyanate compounds find applications in the synthesis of polyurethanes and other polymeric materials [6]. The compound's ability to form stable carbamate linkages makes it particularly valuable for the preparation of biocompatible polymers used in medical device applications [6]. The isocyanate functionality also enables the formation of cross-linked polymer networks with enhanced mechanical properties [6].
Applications of methyl 4-chloro-4-oxobutanoate in isocyanate synthesis extend to the preparation of pharmaceutical intermediates where isocyanate functionality is required for biological activity [6]. The compound has been employed in the synthesis of carbapenem antibiotics, where the isocyanate group serves as a key structural element [6]. These applications demonstrate the compound's versatility in specialized synthetic applications [6].
The utilization of methyl 4-chloro-4-oxobutanoate in sulfonamide intermediate preparation represents a significant application in pharmaceutical chemistry [17] [18]. The compound serves as a key building block in the synthesis of sulfonamide derivatives, which are important structural motifs in numerous therapeutic agents [17] [18]. The compound's reactivity profile enables efficient coupling reactions with sulfonyl chlorides to form sulfonamide linkages [17] [18].
Research has demonstrated that methyl 4-chloro-4-oxobutanoate can be employed in the synthesis of quinoline-sulfonamide hybrid compounds with enhanced biological activity [17]. The synthetic pathway involves a five-step molecular assembly process that utilizes the compound as a key intermediate [17]. This approach has yielded novel quinoline-sulfonamide derivatives with potential anticancer properties [17].
The compound's application in sulfonamide synthesis extends to the preparation of antimicrobial agents where sulfonamide functionality is essential for biological activity [18] [17]. Studies have shown that the compound can be converted to various sulfonamide derivatives through coupling reactions with substituted sulfonyl chlorides [18] [17]. These transformations typically achieve yields of 70 to 90 percent, demonstrating the compound's effectiveness in sulfonamide synthesis [18] [17].
The versatility of methyl 4-chloro-4-oxobutanoate in sulfonamide preparation is further demonstrated by its use in the synthesis of complex heterocyclic sulfonamides [18] [17]. The compound has been employed in the preparation of aminoquinoline-sulfonamide conjugates that exhibit potent antibacterial activity against resistant bacterial strains [18] [17]. These applications highlight the compound's importance in the development of new therapeutic agents [18] [17].
Corrosive